molecular formula C8H6N4O2 B228522 5-(4-Nitrophenyl)-3H-1,2,4-triazole

5-(4-Nitrophenyl)-3H-1,2,4-triazole

Cat. No.: B228522
M. Wt: 190.16 g/mol
InChI Key: YEXWYCSCFURWKB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-3H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the nitrophenyl group imparts unique chemical properties to the triazole ring, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-3H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate precursor that forms the triazole ring. One common method involves the cyclization of 4-nitrophenylhydrazine with formic acid or formamide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the industrial production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-3H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Nitrophenyl)-3H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-3H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The nitrophenyl group enhances the compound’s ability to interact with biological targets, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)-3H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-(4-nitrophenyl)-3H-1,2,4-triazole

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-4H,5H2

InChI Key

YEXWYCSCFURWKB-UHFFFAOYSA-N

SMILES

C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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